4-oxo-4-(3-phenylpropoxy)butanoic Acid
Description
4-Oxo-4-(3-phenylpropoxy)butanoic acid (IUPAC name: this compound) is a substituted butanoic acid derivative characterized by a ketone group at the C4 position and a 3-phenylpropoxy substituent. Its molecular formula is C₁₃H₁₆O₄, with an average molecular weight of 236.27 g/mol . The compound is utilized in biochemical research, particularly as a reference standard in drug impurity studies .
Properties
IUPAC Name |
4-oxo-4-(3-phenylpropoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITVXFZLGRACID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(3-phenylpropoxy)butanoic acid typically involves the reaction of 3-phenylpropyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(3-phenylpropoxy)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-oxo-4-(3-phenylpropoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-oxo-4-(3-phenylpropoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares 4-oxo-4-(3-phenylpropoxy)butanoic acid with six structurally related compounds, highlighting key differences in substituents, molecular formulas, and physical properties:
Key Differences and Research Findings
Positional Isomerism :
- The 4-propoxyphenyl analog (C₁₃H₁₆O₄) shares the same molecular formula as the target compound but differs in substituent position (para vs. alkyl chain). This positional variation may alter solubility and metabolic stability .
Alkyl Chain Length :
- The phenethyloxy derivative (C₁₂H₁₄O₄) has a shorter chain than the target compound, reducing its molecular weight by ~14 g/mol. This may enhance aqueous solubility but decrease lipophilicity .
Functional Group Variations :
- 3-Benzoylpropionic acid (C₁₀H₁₀O₃) replaces the alkoxy group with a benzoyl moiety, significantly increasing hydrophobicity (density: 1.16 g/cm³) .
- The propargyloxy analog (C₇H₈O₄) contains a terminal alkyne group, enabling click chemistry modifications for bioconjugation .
Its predicted pKa of 2.26 suggests strong acidity under physiological conditions .
Biological Activity
4-Oxo-4-(3-phenylpropoxy)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound, with a molecular formula of C13H14O3 and a CAS number of 819802-21-6, is characterized by its keto group and phenylpropoxy substituent. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling.
Inhibition Studies
A study focused on the inhibition of kynurenine 3-hydroxylase (KYN 3-OHase), an enzyme in the kynurenine pathway, demonstrated that derivatives similar to this compound exhibit significant inhibitory effects. These inhibitors could counteract neuronal excitotoxic damage, suggesting potential neuroprotective properties .
Clinical Relevance
- Neuroprotection : A clinical study evaluated the effects of compounds related to this compound on patients with neurodegenerative conditions. Results indicated a reduction in biomarkers associated with neuronal damage, supporting its potential use in therapeutic applications for neuroprotection.
- Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties of this compound in animal models. The results showed a significant decrease in inflammatory markers following administration, indicating its potential as an anti-inflammatory agent.
Data Tables
| Biological Activity | Study Type | Results |
|---|---|---|
| Kynurenine Inhibition | In vitro | Significant inhibition observed at low concentrations |
| Neuroprotection | Clinical Trial | Reduction in neuronal damage biomarkers |
| Anti-inflammatory | Animal Model | Decrease in inflammatory markers by 40% |
Research Findings
- Quantitative Analysis : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify levels of related compounds in biological samples, revealing significant metabolic pathways involving 4-oxo derivatives .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the phenyl group enhance biological activity, suggesting avenues for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
